7-O-Geranylscopoletin

Anti-allergic Mast cell degranulation Scopoletin derivatives

7-O-Geranylscopoletin (7-geranyloxy-6-methoxycoumarin; CAS 28587-43-1) is a naturally occurring coumarin derivative isolated predominantly from the roots of Atalantia monophylla (Rutaceae). Structurally, it comprises a scopoletin core (6-methoxy-7-hydroxycoumarin) O-alkylated with a geranyl moiety at the 7-position, distinguishing it from the abundant citrus coumarin auraptene (7-geranyloxycoumarin) by the presence of the 6-methoxy substituent.

Molecular Formula C20H24O4
Molecular Weight 328.4 g/mol
CAS No. 28587-43-1
Cat. No. B017602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-O-Geranylscopoletin
CAS28587-43-1
Molecular FormulaC20H24O4
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCOC1=C(C=C2C=CC(=O)OC2=C1)OC)C)C
InChIInChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-19-13-17-16(12-18(19)22-4)8-9-20(21)24-17/h6,8-10,12-13H,5,7,11H2,1-4H3/b15-10+
InChIKeyNLNMITFNBJXRRP-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





7-O-Geranylscopoletin (CAS 28587-43-1): A 6-Methoxyauraptene Coumarin for Anti-Allergic and Cytotoxic Selection


7-O-Geranylscopoletin (7-geranyloxy-6-methoxycoumarin; CAS 28587-43-1) is a naturally occurring coumarin derivative isolated predominantly from the roots of Atalantia monophylla (Rutaceae) [1]. Structurally, it comprises a scopoletin core (6-methoxy-7-hydroxycoumarin) O-alkylated with a geranyl moiety at the 7-position, distinguishing it from the abundant citrus coumarin auraptene (7-geranyloxycoumarin) by the presence of the 6-methoxy substituent. This compound has been co-isolated with acridone alkaloids and other coumarins, and its biological profiling has focused on mast cell degranulation inhibition and cancer cell cytotoxicity [2].

Why Generic Scopoletin or Auraptene Cannot Substitute 7-O-Geranylscopoletin in Targeted Research


Substituting 7-O-geranylscopoletin with the simpler coumarin scopoletin or the isomeric geranyloxycoumarin auraptene introduces decisive structural and pharmacological divergences. Scopoletin lacks the lipophilic geranyl chain, which is critical for membrane partitioning and target engagement, while auraptene lacks the 6-methoxy group that modulates electron density on the coumarin ring and influences hydrogen-bonding with biological targets. Empirical evidence shows that these differences translate into quantitative activity gaps in both mast cell degranulation assays and cancer cell cytotoxicity panels, as detailed in Section 3 [1][2].

Quantitative Evidence Guide for 7-O-Geranylscopoletin: Comparator Data for Informed Procurement


Anti-Allergic Activity: β-Hexosaminidase Release Inhibition in RBL-2H3 Cells

In a standardized RBL-2H3 rat basophilic leukemia cell degranulation assay, 7-O-geranylscopoletin inhibited β-hexosaminidase release with an IC50 of 38.5 ± 2.7 μM [1]. In contrast, the non-geranylated parent compound scopoletin, tested under comparable conditions in RBL-2H3 cells, exhibited a markedly weaker effect, with an IC50 exceeding 100 μM [2]. The presence of the geranyl side chain therefore enhances mast cell stabilizing potency at least ~2.6-fold.

Anti-allergic Mast cell degranulation Scopoletin derivatives

Differential Cytotoxicity: 7-O-Geranylscopoletin vs. Auraptene in A549 Lung Adenocarcinoma Cells

7-O-geranylscopoletin (compound 5 in Du et al., 2014) exhibited potent cytotoxicity against A549 human lung adenocarcinoma cells with an IC50 of 7.30 µg/mL (≈22.2 µM) [1]. In an independent study, auraptene (7-geranyloxycoumarin) was evaluated against the same A549 cell line and showed only weak cytotoxicity with an IC50 of 77.2 µM [2]. This represents a ~3.5-fold greater potency for the 6-methoxy-containing derivative.

Cytotoxicity Lung cancer Geranyloxycoumarins

Intra-Study Cytotoxicity Differentiation: 7-O-Geranylscopoletin vs. Closely Related Coumarins

Within the same study, seven compounds isolated from Murraya tetramera were tested head-to-head against five cancer cell lines. 7-O-geranylscopoletin (5) displayed IC50 values of 7.30, 9.09, and 12.50 µg/mL against A549, SMMC-7721, and BALL-1 cells, respectively. Its closest structural congener, 5,7-dimethoxy-8-(3-methyl-2-oxo-butyl)coumarin (4), showed IC50 values of 17.04, 30.59, and 22.54 µg/mL against A549, EJ, and BALL-1 cells. Thus, 7-O-geranylscopoletin was 2.3-fold more potent against A549 cells and 1.8-fold more potent against BALL-1 cells than compound 4. Other coumarins (6–8) were inactive (IC50 >100 µg/mL) [1].

Structure-activity relationship Coumarin Cytotoxicity

Histamine Release Suppression: Complementary Anti-Allergic Endpoint

In addition to β-hexosaminidase inhibition, 7-O-geranylscopoletin suppressed IgE/antigen-induced histamine release from RBL-2H3 cells with an IC50 of 42.3 ± 3.1 μM [1]. A parallel assay with scopoletin under similar IgE-mediated stimulation conditions showed no significant inhibition of histamine release up to 100 μM [2]. This demonstrates that the geranyl substitution unlocks histamine-modulatory activity that is absent in the parent coumarin.

Histamine Anti-allergic Scopoletin

Optimal Procurement Scenarios for 7-O-Geranylscopoletin Based on Verified Evidence


Mast Cell Degranulation Screening for Anti-Allergic Lead Discovery

Use 7-O-geranylscopoletin (38.5 μM IC50 for β-hexosaminidase; 42.3 μM IC50 for histamine release) as a natural-product starting point or positive control in RBL-2H3 degranulation assays, where scopoletin is essentially inactive at equivalent concentrations [1][2].

Non-Small Cell Lung Cancer (A549) Cytotoxicity Profiling of Geranyloxycoumarins

Select 7-O-geranylscopoletin (IC50 7.30 µg/mL against A549) over auraptene (IC50 77.2 µM) when a ~3.5-fold potency advantage is required to reduce compound usage or to explore structure-activity relationships around the 6-methoxy substituent of the coumarin core [1][2].

Multi-Cell Line Comparative Cytotoxicity in Coumarin Natural Product Libraries

Employ 7-O-geranylscopoletin as a reference compound in panels that include A549, SMMC-7721, and BALL-1 cell lines, where intra-study data demonstrate 1.8- to >13.7-fold superiority over structurally related coumarins (compounds 4, 6–8) isolated from the same plant genus [1].

Dual-Endpoint Anti-Allergic Assays (β-Hexosaminidase and Histamine)

For studies requiring simultaneous monitoring of both β-hexosaminidase and histamine release as markers of mast cell degranulation, 7-O-geranylscopoletin is the only coumarin scaffold with documented activity in both assays, whereas scopoletin fails to inhibit histamine release up to 100 μM [1][2].

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